2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline framework, which is a versatile structure in medicinal chemistry. The compound also contains a benzenesulfonyl group, an ethyl group, and a 4-methylphenyl acetamide group. Further structural analysis would require more specific information or computational chemistry applications .Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, with certain derivatives showing broad-spectrum antitumor effects and nearly 1.5–3.0-fold more potency compared with the positive control 5-FU. This suggests that quinazolinone derivatives, including structures similar to the specified compound, could be potent anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Nonlinear Optical Properties
Quinolinium derivatives have been studied for their nonlinear optical absorption, indicating potential applications in optical limiting. This highlights the versatility of quinoline derivatives in materials science, suggesting that compounds with similar structures could be explored for optical applications (P. Ruanwas et al., 2010).
Radiomodulatory Effect
Quinazolinone derivatives bearing a benzenesulfonamide moiety showed promising radiomodulatory effects, indicating potential as radioprotective or radiotherapeutic agents. This underlines the potential of such compounds in enhancing the therapeutic index of radiation therapy (A. M. Soliman et al., 2020).
Antimicrobial Activity
Quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine displayed significant in vitro antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (S. Vanparia et al., 2013).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
A newly synthesized quinazolinone-based derivative exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent through inhibition of critical signaling pathways (Y. Riadi et al., 2021).
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-11-14-23-22(15-19)26(30)24(33(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-20-12-9-18(2)10-13-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYARWXEYIAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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